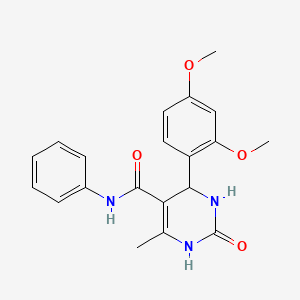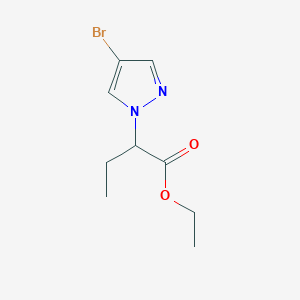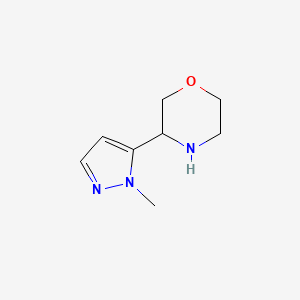
N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one . The synthesis process is characterized by NMR spectroscopy and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds structurally related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide have been explored for their anticancer properties. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides demonstrated significant antiproliferative activity against select cancer cell lines. These compounds, through structure-activity relationship (SAR) studies, revealed that meta-phenoxy substitution of the N-1-benzyl group enhances antiproliferative activity, with certain heterocyclic substitutions being tolerated. One compound specifically inhibited cancer cell growth with an IC(50) of 46 nM against MCF-7 human breast tumor cells. The mode of action included the inhibition of tubulin polymerization and induction of G(2)/M-phase arrest in cancer cells, suggesting a potential for developing novel antimicrotubule agents (Stefely et al., 2010).
Neuropharmacological Research
In neuropharmacology, benzylpiperazine derivatives have been identified as σ1 receptor ligands exhibiting antinociceptive and anti-allodynic effects in vivo. For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed high σ1 receptor affinity and significant selectivity over the σ-2 receptor. This compound demonstrated dose-dependent antinociception and anti-allodynic effects without inducing sedation or impairing locomotor responses, highlighting its potential as a therapeutic for chronic pain (Romeo et al., 2021).
Antimicrobial Activity
A series of benzimidazoles, structurally related to the specified compound, were synthesized and showed notable affinity and selectivity for various receptors including dopamine D2, serotonin 5-HT1A, and alpha1-adrenergic receptors. These compounds, particularly mazapertine and its derivatives, were evaluated for their antimicrobial activities, demonstrating promising results against both Gram-positive and Gram-negative bacteria as well as fungi. This indicates a potential application in developing new antimicrobial agents (Reitz et al., 1998).
Mecanismo De Acción
The mode of action of such compounds typically involves binding to their target receptor, which can either activate or inhibit the receptor’s function, leading to various downstream effects. The specific biochemical pathways affected would depend on the identity of the target receptor and its role in cellular signaling .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors such as the compound’s chemical structure and the characteristics of the biological environment. For instance, properties like solubility and stability can influence a compound’s absorption and distribution, while factors like enzyme activity can affect its metabolism and excretion .
The compound’s action can result in various molecular and cellular effects, depending on the specific biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular function .
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target, or affect its stability .
Análisis Bioquímico
Biochemical Properties
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide increases the levels of acetylcholine, enhancing cholinergic neurotransmission. Additionally, it interacts with sigma receptors, which are involved in modulating ion channels and intracellular calcium levels . These interactions highlight the compound’s potential in influencing neurotransmission and cellular signaling pathways.
Cellular Effects
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide has been observed to affect various types of cells and cellular processes. In neuronal cells, it enhances cholinergic signaling by increasing acetylcholine levels, which can improve cognitive functions . In cancer cells, the compound’s interaction with sigma receptors has been linked to antiproliferative effects, suggesting its potential as an anticancer agent . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating enzyme activity and receptor interactions.
Molecular Mechanism
The molecular mechanism of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with sigma receptors, which are known to modulate ion channels and intracellular calcium levels . These interactions result in enhanced cholinergic neurotransmission and potential antiproliferative effects in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on acetylcholinesterase and sigma receptors . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained increases in acetylcholine levels and continuous modulation of cellular signaling pathways.
Dosage Effects in Animal Models
The effects of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic neurotransmission without significant adverse effects . At higher doses, it can cause toxicity and adverse effects, including disruptions in cellular metabolism and signaling pathways . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide is involved in several metabolic pathways. The compound undergoes biotransformation through hydroxylation and N-dealkylation, resulting in the formation of various metabolites . These metabolic reactions are catalyzed by cytochrome P450 enzymes, which play a crucial role in the compound’s metabolism and elimination from the body . The interactions with these enzymes can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics.
Transport and Distribution
The transport and distribution of N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexylethanediamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
N-[(1-benzylpiperidin-4-yl)methyl]-N’-cyclohexyloxalamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and can be found in close proximity to its target enzymes and receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(21(26)23-19-9-5-2-6-10-19)22-15-17-11-13-24(14-12-17)16-18-7-3-1-4-8-18/h1,3-4,7-8,17,19H,2,5-6,9-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHOYXRGGNSFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2611979.png)

![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2611986.png)


![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[3-(methylsulfanyl)phenyl]urea](/img/structure/B2611992.png)
![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)
![8-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2611999.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2612000.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one](/img/structure/B2612001.png)
